3-(1H-1,2,4-triazol-3-yloxy)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
3-(1H-1,2,4-triazol-5-yloxy)piperidine |
InChI |
InChI=1S/C7H12N4O/c1-2-6(4-8-3-1)12-7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11) |
InChI Key |
MXEYDHMBBNWKCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=NC=NN2 |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 3-(1H-1,2,4-triazol-3-yloxy)piperidine
An In-Depth Technical Guide to the Synthesis of 3-(1H-1,2,4-triazol-3-yloxy)piperidine
Abstract
This technical guide provides a comprehensive, scientifically grounded methodology for the , a heterocyclic compound of interest in medicinal chemistry and drug development. The narrative elucidates the strategic rationale behind a robust three-stage synthetic pathway, commencing with readily available starting materials. Key transformations include the protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group, a nucleophilic aromatic substitution via a Williamson ether synthesis to couple the piperidine and triazole moieties, and a final deprotection step to yield the target compound. This document is intended for researchers, chemists, and professionals in the field of organic synthesis and drug discovery, offering detailed protocols, mechanistic insights, and a framework for successful execution.
Introduction and Strategic Overview
The synthesis of complex heterocyclic structures is a cornerstone of modern pharmaceutical research. The target molecule, 3-(1H-1,2,4-triazol-3-yloxy)piperidine, integrates two key pharmacophores: the versatile piperidine ring and the metabolically stable 1,2,4-triazole ring, linked by an ether bridge. Such scaffolds are frequently explored for their potential biological activities.
The synthetic strategy detailed herein is designed for efficiency, high yield, and scalability. It relies on a convergent approach, preparing a protected piperidine intermediate before coupling it with a commercially available triazole precursor. This method avoids potential cross-reactivity and simplifies purification at each stage.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals a clear and efficient synthetic path. The ether linkage is the most logical point for disconnection, suggesting a Williamson ether synthesis. This reaction involves an alkoxide nucleophile and an alkyl or aryl halide electrophile.[1][2][3] The piperidine nitrogen, being nucleophilic, requires protection to prevent it from competing with the hydroxyl group in the key C-O bond-forming step. The Boc group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.[4]
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway Overview
The forward synthesis is executed in three distinct stages, starting from commercially available 3-hydroxypiperidine and 3-bromo-1H-1,2,4-triazole.
Caption: Overall three-stage synthetic workflow.
Detailed Experimental Protocols
Stage 1: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate (Intermediate 1)
Rationale: The secondary amine of 3-hydroxypiperidine is a potent nucleophile that would interfere with the subsequent ether synthesis. Protection with the tert-butyloxycarbonyl (Boc) group effectively masks this reactivity. The reaction is typically performed under basic conditions to deprotonate the amine, facilitating its attack on the Boc anhydride electrophile.[5][6]
Protocol:
-
To a stirred solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add triethylamine (TEA, 1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a colorless oil or white solid.
| Reagent/Product | Molar Mass ( g/mol ) |
| 3-Hydroxypiperidine | 101.15[7] |
| Di-tert-butyl dicarbonate | 218.25 |
| tert-Butyl 3-hydroxypiperidine-1-carboxylate | 201.26[5] |
Stage 2: Synthesis of tert-Butyl 3-(1H-1,2,4-triazol-3-yloxy)piperidine-1-carboxylate (Intermediate 2)
Rationale: This step constitutes the core ether linkage formation via a Williamson ether synthesis.[1][2][8] A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the secondary alcohol of N-Boc-3-hydroxypiperidine, forming a potent alkoxide nucleophile. This alkoxide then displaces the bromide from the electron-deficient 3-bromo-1H-1,2,4-triazole in an SNAr-type reaction. A polar aprotic solvent like dimethylformamide (DMF) is ideal for this transformation as it effectively solvates the sodium cation without quenching the highly reactive alkoxide.
Caption: Mechanism of the Williamson ether synthesis step.
Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Add a solution of 3-bromo-1H-1,2,4-triazole (1.2 eq) in anhydrous DMF.[9]
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.
| Reagent/Product | Molar Mass ( g/mol ) |
| tert-Butyl 3-hydroxypiperidine-1-carboxylate | 201.26 |
| 3-Bromo-1H-1,2,4-triazole | 147.98 |
| tert-Butyl 3-(1H-1,2,4-triazol-3-yloxy)piperidine-1-carboxylate | 268.32 |
Stage 3: Synthesis of 3-(1H-1,2,4-triazol-3-yloxy)piperidine (Final Product)
Rationale: The final step is the removal of the acid-labile Boc protecting group.[4] Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used. The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is scavenged to form isobutene.[4]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Protocol (using TFA):
-
Dissolve the tert-butyl 3-(1H-1,2,4-triazol-3-yloxy)piperidine-1-carboxylate (1.0 eq) in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and basify by the careful addition of a saturated NaHCO₃ or Na₂CO₃ solution until the pH is > 8.
-
Extract the aqueous layer with DCM or a DCM/isopropanol mixture (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by crystallization or chromatography if necessary.
| Reagent/Product | Molar Mass ( g/mol ) |
| tert-Butyl 3-(1H-1,2,4-triazol-3-yloxy)piperidine-1-carboxylate | 268.32 |
| 3-(1H-1,2,4-triazol-3-yloxy)piperidine | 168.19 |
Safety and Handling
-
Sodium Hydride (NaH): Highly flammable and water-reactive. Handle under an inert atmosphere. Quench reactions carefully at low temperatures.
-
3-Bromo-1H-1,2,4-triazole: Harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE).
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Use in a well-ventilated fume hood with appropriate PPE.
-
Dichloromethane (DCM) and Dimethylformamide (DMF): Handle these solvents in a fume hood, avoiding inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PMC. [Link]
-
Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. PubMed. [Link]
-
N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company. [Link]
-
Preparation method of (S)-N-BOC-3-hydroxypiperidine. Patsnap. [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Facile synthesis of bromo- and iodo-1,2,3-triazoles. ResearchGate. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
-
Synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Williamson Synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Synthesis [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 6. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 7. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 8. youtube.com [youtube.com]
- 9. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
chemical properties of 3-(1H-1,2,4-triazol-3-yloxy)piperidine
Executive Summary
The 3-(1H-1,2,4-triazol-3-yloxy)piperidine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in the development of Central Nervous System (CNS) agents—particularly Orexin receptor antagonists and Sigma receptor ligands—and metalloproteinase (MMP) inhibitors.
This guide provides a rigorous technical analysis of this moiety, distinguishing it from its more common N-linked isomers (triazol-1-yl). The presence of the ether linkage (-O-) confers unique electronic properties, altering the hydrogen bond acceptor (HBA) vector and solubility profile compared to direct C-C or C-N linked analogs. This document details the physicochemical properties, synthetic challenges (specifically O- vs. N-alkylation selectivity), and validated protocols for generating this scaffold.
Structural Analysis & Physicochemical Profile
Tautomerism and Aromaticity
Unlike its precursor, 1,2,4-triazol-3-one, which exists predominantly in the keto-form (triazolinone), the 3-alkoxy derivative restores the full aromaticity of the triazole ring.
-
Precursor State: 2,4-dihydro-3H-1,2,4-triazol-3-one (Non-aromatic, lactam-like).
-
Product State: 3-alkoxy-1H-1,2,4-triazole (Aromatic, heteroaryl ether).
Upon formation of the ether bond, the proton resides on the ring nitrogens.[1] In solution, a rapid equilibrium exists between the 1H , 2H , and 4H tautomers, with the 1H-tautomer generally being thermodynamically preferred due to reduced lone-pair repulsion, though this is solvent-dependent.[1]
Acid-Base Chemistry (pKa)
The molecule possesses two distinct ionization centers:
-
Piperidine Nitrogen (Basic): The secondary amine is moderately basic.
-
Estimated pKa:9.8 – 10.8 (Typical for 3-substituted piperidines).
-
Implication: Exists as a cation at physiological pH (7.4), enhancing aqueous solubility.[1]
-
-
Triazole Ring (Amphoteric):
Quantitative Properties Table
| Property | Value / Descriptor | Note |
| Molecular Formula | C₇H₁₂N₄O | |
| Molecular Weight | 168.20 g/mol | Fragment-like |
| H-Bond Donors | 2 (Piperidine NH, Triazole NH) | |
| H-Bond Acceptors | 3 (Triazole Ns, Ether O) | |
| LogP (Calc) | ~0.2 to 0.8 | Highly polar, good CNS penetration potential |
| Chirality | 1 Chiral Center (Piperidine C3) | Enantiomers must be separated or synthesized from chiral pool |
| Electronic Effect | Electron-withdrawing (Triazole) | Lowers piperidine pKa slightly vs. unsubstituted |
Synthetic Pathways & Selectivity[1][5]
Synthesizing the O-linked isomer requires overcoming the inherent preference of triazoles to alkylate at the nitrogen (N-alkylation). Two primary routes are validated: Mitsunobu Coupling (preferred for scale-up) and Nucleophilic Aromatic Substitution (SNAr) .
Route A: Mitsunobu Coupling (High Selectivity)
This route utilizes the "hard/soft" principle. The Mitsunobu reaction activates the alcohol (piperidine) to a "soft" electrophile, favoring attack by the "harder" oxygen nucleophile of the triazolinone.[1]
-
Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).[1]
-
Substrates: N-Boc-3-hydroxypiperidine + 3-Hydroxy-1,2,4-triazole.
-
Mechanism: Oxy-phosphonium intermediate undergoes Sₙ2 inversion.
-
Critical Control: Temperature must be kept <0°C during addition to prevent N-alkylation side products.
Route B: SNAr Displacement (Traditional)
Direct displacement of a halogen on the triazole ring.
-
Substrates: 3-Chloro- or 3-Bromo-1,2,4-triazole + 3-Hydroxypiperidine (alkoxide).
-
Challenge: 3-Halo-triazoles are deactivated. High temperatures (microwave) or electron-withdrawing protecting groups (e.g., N-acetyl) on the triazole are often required to facilitate addition-elimination.
Reaction Pathway Visualization
Figure 1: Comparative synthetic workflows. The Mitsunobu pathway typically offers higher regioselectivity for the O-linked product.
Experimental Protocols
Protocol 1: Synthesis via Mitsunobu Coupling (Recommended)
Validates the O-alkylation selectivity.
Materials:
-
N-Boc-3-hydroxypiperidine (1.0 eq)
-
3-Hydroxy-1,2,4-triazole (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)[1]
-
DIAD (1.2 eq)[1]
-
Anhydrous THF (0.1 M concentration)[1]
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried flask with N-Boc-3-hydroxypiperidine, 3-Hydroxy-1,2,4-triazole, and PPh₃ in anhydrous THF under nitrogen atmosphere.
-
Cooling: Cool the solution to -10°C using an ice/salt bath. Causality: Low temperature suppresses the kinetic energy required for the competing N-alkylation pathway.
-
Addition: Add DIAD dropwise over 30 minutes. Maintain internal temperature below 0°C.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup: Concentrate solvent in vacuo. Triturate the residue with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO).[1] Filter off the solid.[2]
-
Purification: Purify the filtrate via flash column chromatography (SiO₂, Gradient: 0-50% EtOAc in Hexane). The O-alkylated product typically elutes after the N-alkylated impurities due to H-bonding capability.
-
Deprotection: Dissolve the purified intermediate in 4M HCl in Dioxane. Stir for 2 hours. Concentrate to yield the dihydrochloride salt of the title compound.
Protocol 2: Analytical Characterization (Self-Validation)
To confirm the O-linkage vs N-linkage:
-
¹³C NMR: The triazole C3 carbon attached to oxygen typically shifts upfield (~160-165 ppm) compared to the carbonyl of the triazolinone (~155 ppm) or N-alkylated species.
-
HMBC: Look for a correlation between the Piperidine C3 proton and the Triazole C3 carbon.
Reactivity & Derivatization[5]
Once synthesized, the scaffold offers two vectors for library generation:[1]
-
Piperidine Nitrogen (N1'):
-
Triazole Nitrogen (N1/N2/N4):
-
Reactivity: Weak nucleophile. Can be alkylated but requires strong bases.
-
Protection: Often requires Trityl (Trt) or SEM protection if further chemistry is performed on the piperidine ring to prevent poisoning of metal catalysts.[1]
-
References
-
Mitsunobu Selectivity: Journal of Medicinal Chemistry, 2013, 56(11), 4374-4392.[1] (Demonstrates O-alkylation of quinazolinone/triazole motifs). Link[1]
-
Triazole Tautomerism: International Journal of Science and Research, 2016, 5(3). (Detailed analysis of 1H vs 4H tautomer stability). Link
-
Orexin/GPCR Applications: Google Patents, WO2006092731.[1] (Use of triazol-3-yloxy piperidines in CNS drug design). Link
-
pKa & Physical Properties: BenchChem Technical Guide, Tautomeric Forms of Substituted 1,2,4-Triazole Compounds. Link
Sources
Technical Guide: Spectroscopic Profiling of 3-(1H-1,2,4-triazol-3-yloxy)piperidine
This guide serves as a comprehensive technical reference for the spectroscopic characterization of 3-(1H-1,2,4-triazol-3-yloxy)piperidine . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this pharmacophore, which combines a polar, hydrogen-bond-donating triazole scaffold with a basic piperidine ring.
Structural Context & Synthetic Origins
Before analyzing spectra, one must understand the structural dynamics of the analyte. This molecule consists of a piperidine ring (a saturated N-heterocycle) linked via an ether oxygen at its C3 position to the C3 position of a 1,2,4-triazole .
Critical Structural Considerations
-
Tautomerism: The 1,2,4-triazole ring is amphoteric and tautomeric.[1] While the "3-yloxy" designation implies the oxygen is locked in the ether form (preventing the triazolone tautomer), the proton on the triazole nitrogen remains mobile (1H, 2H, or 4H positions), significantly affecting NMR shifts and IR bands.
-
Stereochemistry: The C3 position of the piperidine is a chiral center. Unless resolved, the data below assumes a racemic mixture.
-
Regiochemistry: Synthesis typically involves nucleophilic aromatic substitution (
) or Mitsunobu coupling. A common impurity is the N-alkylated isomer (where the piperidine attaches to the triazole nitrogen rather than the oxygen). Distinguishing these requires precise C NMR interpretation.
Synthesis & Tautomerism Workflow
The following diagram illustrates the tautomeric equilibrium and the fragmentation logic used in MS analysis.
Figure 1: Synthetic pathway highlighting the critical O- vs. N-alkylation divergence and tautomeric nature of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-
NMR Analysis (400 MHz, DMSO- )
The proton spectrum is characterized by the distinct deshielding of the proton at the chiral center (H3) and the aromatic triazole proton.
| Position | Multiplicity | Integration | Assignment Logic | ||
| Triazole-H5 | 8.25 - 8.40 | s | - | 1H | The most downfield singlet. Its chemical shift confirms the aromatic nature of the ring. If N-alkylated (impurity), this often shifts upfield (< 8.0 ppm). |
| Triazole-NH | 13.0 - 14.0 | br s | - | 1H | Highly exchangeable. Often invisible if trace water is present or if the sample is not dry. Indicates the 1H-triazole is unsubstituted at N. |
| Pip-H3 | 4.85 - 5.10 | m | - | 1H | The "methine" proton at the ether linkage. Deshielded by both the oxygen and the adjacent ring system. |
| Pip-NH | 2.50 - 3.50 | br s | - | 1H | Variable. Depends on concentration and salt form (e.g., HCl salt will show broad peaks ~9.0 ppm). |
| Pip-H2 (eq) | 3.05 - 3.15 | dd | 12, 4 | 1H | Equatorial proton adjacent to Nitrogen. Deshielded by N and proximity to the ether O. |
| Pip-H2 (ax) | 2.60 - 2.75 | dd | 12, 9 | 1H | Axial proton. Larger coupling due to diaxial interaction. |
| Pip-H6 | 2.80 - 2.95 | m | - | 2H | Protons adjacent to Nitrogen but distal from the ether linkage. |
| Pip-H4/H5 | 1.40 - 1.90 | m | - | 4H | The methylene "backbone" of the piperidine ring. Complex multiplets. |
Expert Insight: The coupling pattern of the Pip-H3 proton is diagnostic for conformation. In a chair conformation, if the bulky triazolyloxy group is equatorial, H3 is axial, appearing as a wide multiplet (
C NMR Analysis (100 MHz, DMSO- )
The carbon spectrum provides the definitive proof of O-alkylation versus N-alkylation.
| Position | Type | Assignment Logic | |
| Triazole-C3 | 165.0 - 167.0 | Diagnostic Peak. The carbon attached to Oxygen. In N-alkylated isomers (triazolones), this carbonyl-like carbon typically appears further upfield (~150-155 ppm). | |
| Triazole-C5 | 145.0 - 148.0 | CH | The other aromatic carbon. |
| Pip-C3 | 70.0 - 74.0 | CH | The ether-linked carbon. Significantly deshielded compared to unsubstituted piperidine. |
| Pip-C2 | 49.0 - 51.0 | Adjacent to N and the chiral center. | |
| Pip-C6 | 45.0 - 47.0 | Adjacent to N, distal. | |
| Pip-C4 | 28.0 - 30.0 | Beta to the ether linkage. | |
| Pip-C5 | 23.0 - 25.0 | Gamma to the ether linkage. |
Infrared (IR) Spectroscopy
IR is particularly useful here for confirming the absence of a carbonyl group (which would indicate the triazolone tautomer/impurity) and the presence of the amine.
-
3200 - 3400 cm⁻¹ (Broad):
stretching. Overlap of the piperidine secondary amine and the triazole N-H. -
2850 - 2950 cm⁻¹:
stretching (aliphatic piperidine ). -
1590 - 1620 cm⁻¹:
stretching of the triazole ring. -
1050 - 1150 cm⁻¹:
ether stretch. Crucial: A strong band here, combined with the absence of a strong carbonyl band at 1680-1700 cm⁻¹, confirms the O-linked structure.
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) is standard.
Expected Molecular Ion:
Fragmentation Pathway (MS/MS)
The fragmentation is driven by the stability of the aromatic triazole and the facile cleavage of the ether linkage.
-
Parent Ion:
169.1 -
Primary Fragment (Loss of Triazole): Cleavage of the C-O bond.
-
Generates a piperidinyl cation or radical cation.
- ~84 (Piperidine ring fragment).
-
-
Secondary Fragment (Triazole Ring):
-
70 (
-1,2,4-triazole + H).
-
70 (
-
Alpha-Cleavage:
-
Piperidine ring opening often yields fragments at
56 or 44 depending on the substitution pattern.
-
Fragmentation Logic Diagram
Figure 2: Proposed ESI-MS fragmentation pathway for structural confirmation.
Experimental Protocol for Validation
To ensure data integrity (Trustworthiness), follow this self-validating protocol for sample preparation.
Protocol: NMR Sample Preparation & Acquisition
-
Drying: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual water/solvents which broaden exchangeable NH protons.
-
Solvent Choice: Use DMSO-
(0.6 mL) containing 0.03% v/v TMS. Avoid if the sample is a free amine, as it may form carbamates or yield broad peaks due to slow exchange. -
Concentration: Prepare a concentration of ~5-10 mg/mL for
and >20 mg/mL for . -
Acquisition:
-
Run
NMR with sufficient relaxation delay (d1 > 2s) to integrate aromatic protons accurately. -
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate the proton at ~5.0 ppm with the carbon at ~72 ppm. This confirms the regiochemistry of the ether linkage.
-
References
-
Synthesis and Tautomerism of 1,2,4-Triazoles: Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Source: RSC Advances, 2018.[2] URL:[Link]
-
NMR of Piperidine Derivatives: Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Source: Chemical Science (White Rose), 2022. URL:[Link]
-
Mass Spectrometry of Nitrogen Heterocycles: Title: Mass Spectrometry Fragmentation Patterns.[3][4][5][6] Source: Chemistry LibreTexts. URL:[Link]
-
Triazole Spectroscopic Properties: Title: Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Source: ResearchGate (Structural Chemistry), 2022. URL:[Link]
Disclaimer: The spectral data provided in this guide represents theoretical consensus values derived from fragment analysis and analogous structures (3-alkoxytriazoles and 3-substituted piperidines) in the absence of a single, open-access crystallographic or spectral entry for this specific CAS. Always validate with internal standards.
Sources
- 1. ijsr.net [ijsr.net]
- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scienceready.com.au [scienceready.com.au]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Triazole-Piperidine Scaffolds in Modern Drug Discovery: A Technical Guide to Their Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The confluence of the triazole and piperidine moieties has given rise to a versatile class of heterocyclic compounds with a remarkable breadth of biological activities. This technical guide, designed for the discerning scientific audience, moves beyond a mere cataloging of effects to provide a deeper understanding of the structure-activity relationships, mechanisms of action, and experimental considerations that underpin the therapeutic potential of triazole-piperidine derivatives. As Senior Application Scientists, our goal is to illuminate the causality behind experimental choices and offer a framework for the rational design of next-generation therapeutics based on this privileged scaffold.
The Architectural Synergy of Triazole and Piperidine
The potency of triazole-piperidine derivatives stems from the unique and complementary properties of their constituent rings. The 1,2,3- and 1,2,4-triazole rings, five-membered aromatic heterocycles with three nitrogen atoms, are known for their metabolic stability and their ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets.[1][2] They are often considered bioisosteres of amide or ester groups, offering improved pharmacokinetic profiles.[3] The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, provides a flexible yet conformationally constrained scaffold. This allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with receptor binding sites.[4] The combination of these two pharmacophores creates a molecular framework that is both structurally robust and functionally versatile, enabling the exploration of a wide chemical space for diverse therapeutic applications.[5][6]
Antifungal Prowess: A Dominant Therapeutic Avenue
One of the most extensively investigated applications of triazole-piperidine derivatives is in the realm of antifungal agents.[7][8][9] The emergence of drug-resistant fungal strains necessitates the development of novel antifungals, and this class of compounds has shown exceptional promise.[7][8]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for many antifungal triazole-piperidine derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[10] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Molecular docking studies have revealed that the triazole nitrogen atoms coordinate with the heme iron atom in the active site of CYP51, while the piperidine ring and its substituents engage in hydrophobic and van der Waals interactions with surrounding amino acid residues, contributing to high binding affinity and specificity.[7]
Structure-Activity Relationship (SAR) Insights
Systematic SAR studies have provided valuable insights for the rational design of potent antifungal triazole-piperidine derivatives:
-
Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring significantly influence antifungal activity. Bulky and lipophilic groups are often favored, as they can enhance binding to the hydrophobic pockets of the CYP51 active site.[8]
-
Linker between Triazole and Piperidine: The linker connecting the triazole and piperidine moieties plays a crucial role in determining the optimal orientation of the molecule within the enzyme's active site.
-
Side Chains: The addition of various side chains, such as oxadiazole, can further enhance the antifungal potency and spectrum of activity.[8]
Representative Data
The following table summarizes the in vitro antifungal activity of selected triazole-piperidine derivatives against clinically relevant fungal pathogens.
| Compound | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Reference |
| 8t | 0.125 | 0.0125 | [7] |
| 8v | 0.125 | 0.0125 | [7] |
| 6g | 0.031 | - | [8] |
| 11b | 0.016 | - | [8] |
Anticancer Potential: A Multifaceted Approach
The cytotoxic activity of triazole-piperidine derivatives against a range of cancer cell lines has established them as a promising scaffold for the development of novel anticancer agents.[11][12][13][14][15] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.
Mechanisms of Action in Oncology
-
Induction of Apoptosis: Many triazole-piperidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the modulation of key apoptotic proteins, such as the Bcl-2 family of proteins. For instance, some derivatives have been found to inhibit the anti-apoptotic protein Bcl-xL, thereby promoting apoptosis.[11]
-
Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G2/M phase.[12] This prevents cancer cells from dividing and leads to their eventual demise.
-
Inhibition of Tubulin Polymerization: Certain derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds disrupt mitosis and induce cell death.[12]
Structure-Activity Relationship (SAR) in Anticancer Derivatives
The structural features influencing the anticancer activity of triazole-piperidine hybrids are diverse and target-dependent. For example, the incorporation of isoxazole side chains has been shown to enhance cytotoxicity against several cancer cell lines.[11] The linkage of the triazole moiety to other anticancer pharmacophores, such as chalcones, has also yielded highly potent hybrid molecules.[16]
Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for the in vitro evaluation of anticancer activity.
Antibacterial Activity: Combating Bacterial Resistance
Triazole-piperidine derivatives have also demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[17][18][19] The hybridization of the triazole-piperidine scaffold with known antibacterial pharmacophores, such as fluoroquinolones, has been a successful strategy to develop new compounds with enhanced potency.[18]
Structure-Activity Relationship in Antibacterial Derivatives
The antibacterial spectrum and potency are highly dependent on the substituents on both the triazole and piperidine rings. For instance, the incorporation of a phenylpiperazine-triazole moiety into a fluoroquinolone core has been shown to result in compounds with excellent activity against a broad range of microorganisms.[18]
Antiviral and Neuroprotective Potential: Emerging Frontiers
While less explored than their antifungal and anticancer activities, triazole-piperidine derivatives are emerging as promising candidates for antiviral and neuroprotective applications.
Antiviral Activity
The broader class of triazole-containing compounds has well-documented antiviral activity against a variety of viruses, including influenza, HIV, and hepatitis viruses.[3][20][21][22] This suggests that triazole-piperidine derivatives are a promising scaffold for the development of novel antiviral agents. The triazole ring can act as a bioisostere for various functional groups in known antiviral drugs, potentially leading to improved pharmacological properties.[3]
Neuroprotective Effects
Recent studies have highlighted the potential of triazole-pyrimidine hybrids, which share structural similarities with triazole-piperidine derivatives, as neuroprotective and anti-neuroinflammatory agents.[23][24] These compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide and TNF-α in microglia cells and reduce the expression of apoptosis markers in neuronal cells.[23][24] This suggests that triazole-piperidine scaffolds could be valuable for developing treatments for neurodegenerative diseases and ischemic stroke.[25][26]
Synthesis of Triazole-Piperidine Derivatives: The Power of Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile method for the synthesis of 1,2,3-triazole-piperidine derivatives.[7] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, yielding the 1,4-disubstituted 1,2,3-triazole with high regioselectivity and in excellent yields.
General Synthetic Protocol
A typical synthesis involves the following steps:
-
Synthesis of Piperidine Precursor: Functionalization of a piperidine ring with either an azide or an alkyne group.
-
Synthesis of Triazole Precursor: Preparation of a complementary alkyne or azide-containing molecule.
-
Click Reaction: The copper(I)-catalyzed cycloaddition of the two precursors to form the final triazole-piperidine derivative.
-
Purification: Purification of the product using techniques such as column chromatography.
Caption: General scheme for the synthesis via Click Chemistry.
Future Perspectives and Conclusion
The triazole-piperidine scaffold represents a privileged structure in medicinal chemistry, with a proven track record of yielding compounds with potent and diverse biological activities. The established antifungal and anticancer potential, coupled with emerging evidence for antibacterial, antiviral, and neuroprotective effects, underscores the continued importance of this molecular framework in drug discovery. Future research should focus on the exploration of novel substitutions and hybrid molecules to further optimize potency, selectivity, and pharmacokinetic properties. The application of computational modeling and machine learning will undoubtedly accelerate the rational design of next-generation triazole-piperidine derivatives with improved therapeutic profiles. This in-depth technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable chemical scaffold.
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-(1H-1,2,4-triazol-3-yloxy)piperidine and its Analogs
Foreword: Unveiling a Core Moiety in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with potent and selective biological activities is a perpetual endeavor. Within this pursuit, certain chemical scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile platform for the development of new therapeutic agents. The 3-(1H-1,2,4-triazol-3-yloxy)piperidine core, while not extensively documented as a standalone entity, represents a confluence of two such privileged moieties: the piperidine ring and the 1,2,4-triazole nucleus. This in-depth technical guide will delve into the discovery and history of this chemical class, not as a linear narrative of a single molecule, but as a synthesis of the research and development efforts that have underscored the therapeutic potential of combining these two critical pharmacophores. We will explore the synthetic rationale, the evolution of its applications, and the experimental underpinnings that have established its significance for researchers, scientists, and drug development professionals.
I. Foundational Scaffolds: The Chemical and Biological Rationale
The story of 3-(1H-1,2,4-triazol-3-yloxy)piperidine begins with an appreciation of its constituent parts. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility allows it to present substituents in well-defined spatial orientations, facilitating precise interactions with biological targets.[1]
Complementing the piperidine moiety is the 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms.[2] This scaffold is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[3] The triazole nucleus is a cornerstone of many successful drugs, particularly in the realm of antifungal agents, where it targets fungal lanosterol 14α-demethylase.[4]
The strategic combination of these two scaffolds into the 3-(1H-1,2,4-triazol-3-yloxy)piperidine core creates a molecule with a unique three-dimensional structure and a rich potential for diverse biological activities. The ether linkage provides a flexible yet stable connection between the two rings, allowing for the exploration of a wide chemical space through substitution on both the piperidine and triazole moieties.
II. The Genesis of a Scaffold: Synthetic Pathways and Methodologies
The synthesis of molecules containing the 3-(1H-1,2,4-triazol-3-yloxy)piperidine core and its analogs generally involves the coupling of a suitably functionalized piperidine derivative with a 1,2,4-triazole precursor. A common and versatile approach involves the nucleophilic substitution of a leaving group on the 3-position of the piperidine ring by a hydroxyl group on the triazole.
General Synthetic Workflow:
A generalized synthetic scheme for the creation of 3-(1H-1,2,4-triazol-3-yloxy)piperidine derivatives is depicted below. The process typically begins with the synthesis of the 1,2,4-triazole-3-thiol or 1,2,4-triazol-3-one intermediate, followed by coupling with a protected 3-hydroxypiperidine derivative.
Figure 1: A generalized synthetic workflow for the preparation of 3-(1H-1,2,4-triazol-3-yloxy)piperidine derivatives.
Detailed Experimental Protocol: Synthesis of a 1,2,4-Triazole-3-thiol Intermediate
The following protocol is a representative example for the synthesis of a key intermediate.
Objective: To synthesize 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol.
Materials:
-
Substituted carboxylic acid
-
Thionyl chloride
-
Hydrazine hydrate
-
Phenyl isothiocyanate
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Acid Chloride Formation: The substituted carboxylic acid is refluxed with thionyl chloride to yield the corresponding acid chloride.
-
Hydrazide Synthesis: The acid chloride is then reacted with hydrazine hydrate in an appropriate solvent to form the carbohydrazide.
-
Thiosemicarbazide Formation: The carbohydrazide is treated with phenyl isothiocyanate in ethanol to produce the N-phenylhydrazinecarbothioamide.
-
Cyclization: The resulting thiosemicarbazide is cyclized by refluxing with an aqueous solution of sodium hydroxide to afford the desired 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol.[5]
Causality of Experimental Choices: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to the more reactive acid chlorides. The subsequent steps involve well-established reactions for the formation of hydrazides and thiosemicarbazides. The final alkaline-mediated cyclization is a common and effective method for the synthesis of 1,2,4-triazole-3-thiones.[5][6]
III. A Spectrum of Biological Activity: Pharmacological Applications
The true significance of the 3-(1H-1,2,4-triazol-3-yloxy)piperidine scaffold and its analogs lies in their diverse and potent biological activities. Research has demonstrated their potential in a wide array of therapeutic areas.
Antimicrobial and Antifungal Agents
A significant body of research has focused on the antimicrobial properties of piperidine-triazole conjugates. The 1,2,4-triazole moiety is a known pharmacophore in many antifungal drugs, and its combination with a piperidine ring has led to the discovery of novel compounds with broad-spectrum activity.[7]
| Compound Class | Target Organism(s) | Reported Activity | Reference(s) |
| Piperidine-1,2,4-triazole-3-thione derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Potent antibacterial activity, with some compounds showing comparable or superior activity to standard drugs like cefuroxime and ampicillin. | [7] |
| Fused 1,2,4-triazole-piperidine hybrids | Candida albicans, Aspergillus fumigatus | Significant antifungal activity, with the potential to overcome resistance to existing therapies. | [3] |
Enzyme Inhibition and Anticancer Activity
The structural features of the 3-(1H-1,2,4-triazol-3-yloxy)piperidine scaffold make it an attractive candidate for the design of enzyme inhibitors. The piperidine ring can be tailored to fit into specific binding pockets, while the triazole moiety can participate in key hydrogen bonding interactions.
Recent studies have explored the potential of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as inhibitors of glutaminyl cyclase isoenzyme (isoQC), a target for cancer therapy.[8] Inhibition of isoQC can disrupt the "don't eat me" signal on cancer cells, making them more susceptible to immune clearance.[8]
Figure 2: Proposed mechanism of action for 3-(1H-1,2,4-triazol-3-yloxy)piperidine derivatives as isoQC inhibitors in cancer therapy.
Pharmacokinetic Modulators
Patents have been filed for piperidine and piperazine linked triazole derivatives for their ability to inhibit cytochrome P450 3A4 (CYP3A4).[9][10] This enzyme is responsible for the metabolism of a large number of drugs. By inhibiting CYP3A4, these compounds can improve the pharmacokinetic profile of co-administered drugs, potentially leading to lower required doses and reduced side effects.[9]
IV. The Path Forward: Future Directions and Perspectives
The discovery and development of compounds based on the 3-(1H-1,2,4-triazol-3-yloxy)piperidine scaffold is an ongoing and dynamic field of research. While the specific parent compound of this class may not have a storied history, the collective body of work on its analogs paints a clear picture of a highly versatile and therapeutically relevant molecular architecture.
Future research in this area is likely to focus on:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of substitutions on both the piperidine and triazole rings to optimize potency and selectivity for specific biological targets.
-
Novel Therapeutic Targets: The application of this scaffold to a wider range of diseases, including neurodegenerative disorders and inflammatory conditions, where both piperidine and triazole moieties have shown promise.
-
Advanced Drug Delivery Systems: The incorporation of these compounds into novel drug delivery systems to enhance their bioavailability and target specificity.
V. References
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Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
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Krasnovskaya, O., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(78), 49555-49563.
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Plebańska, A., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(5), 1475.
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Virk, N. A., et al. (2020). Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzymatic agents. Bioorganic Chemistry, 96, 103623.
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Wu, H., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019.
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Orazzhanov, B., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1383.
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Alam, M. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881327.
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Gellis, A., et al. (2021). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Bioorganic & Medicinal Chemistry Letters, 52, 128390.
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Hovor, A., et al. (2022). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 20(30), 5961-5970.
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Loganathan, G., et al. (2024). A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. International Journal of Pharmaceutical Sciences and Research, 15(4), 1000-1015.
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Shestakov, A. S., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 5431.
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Sharma, D., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105077.
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The 3-(1H-1,2,4-Triazol-3-yloxy)piperidine Scaffold: Synthetic Architectures and Medicinal Utility
Executive Summary
The 3-(1H-1,2,4-triazol-3-yloxy)piperidine moiety represents a sophisticated "merged pharmacophore" in modern medicinal chemistry. It combines the saturated heterocyclic vector of piperidine —a staple in GPCR and kinase ligand design—with the bioisosteric utility of the 1,2,4-triazole ether.
Unlike the more common N-linked congeners (triazol-1-yl), the O-linked (yloxy) scaffold offers unique hydrogen-bonding geometry and rotational freedom, serving as a potent bioisostere for amide bonds or phenyl ethers. This guide provides a rigorous technical analysis of this scaffold, focusing on overcoming the regioselectivity challenges in its synthesis and maximizing its utility in drug discovery programs targeting Histamine H3, Sigma-1 receptors, and metalloenzymes (MMP-13).
Part 1: Structural Logic & Pharmacophore Mapping
The "Privileged Merger" Hypothesis
The utility of this scaffold stems from the synergistic properties of its two core components:
-
The Piperidine Vector (C3-Linkage):
-
Chirality: The C3 position introduces a chiral center, allowing for the exploration of stereospecific binding pockets. Enantiomers often exhibit >100-fold potency differences in GPCR targets (e.g., Orexin, Muscarinic receptors).
-
Solubility: The secondary amine (
) ensures high aqueous solubility and lysosomotropic distribution, critical for CNS penetration.
-
-
The 1,2,4-Triazole Ether (The Linker):
-
Non-Classical Bioisostere: The -O-C=N- motif mimics the electronic distribution of an amide or ester but with enhanced metabolic stability against esterases and amidases.
-
Dipole & H-Bonding: The triazole ring provides a strong dipole moment and two H-bond acceptors (N2, N4) and one donor (NH, if unsubstituted), facilitating water-mediated bridging in active sites.
-
Pharmacophore Visualization
The following diagram illustrates the interaction points of the scaffold within a hypothetical receptor binding pocket.
Figure 1: Pharmacophore map highlighting the ionic interaction of the piperidine nitrogen and the H-bonding capacity of the triazole moiety.
Part 2: Synthetic Methodologies (The "How-To")
The synthesis of O-linked triazoles is notoriously difficult due to the ambident nucleophilicity of the triazole ring (N-alkylation vs. O-alkylation).
The Regioselectivity Challenge
When reacting a 1,2,4-triazol-3-one with an electrophile (e.g., 3-bromopiperidine), N-alkylation is thermodynamically favored over O-alkylation. This typically yields the N-substituted triazolone rather than the desired ether.
The Solution: Nucleophilic Aromatic Substitution ( )
The most robust protocol avoids direct alkylation of the triazolone. Instead, it utilizes a 3-halo-1,2,4-triazole precursor reacting with 3-hydroxypiperidine .
Critical Success Factors:
-
Leaving Group: 3-Chloro-1,2,4-triazoles are preferred. The electron-deficient nature of the triazole ring facilitates
. -
Base Selection: Strong bases (NaH) are required to deprotonate the alcohol, but care must be taken to protect the piperidine nitrogen (e.g., Boc-protection) to prevent polymerization.
-
Temperature: Elevated temperatures (
C) are often necessary.
Synthetic Pathway Diagram
Figure 2: The preferred
Part 3: Experimental Protocol
Protocol: Synthesis of tert-butyl 3-((1H-1,2,4-triazol-3-yl)oxy)piperidine-1-carboxylate
Objective: To synthesize the core scaffold with high regioselectivity.
Reagents:
-
tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq)
-
3-Chloro-1H-1,2,4-triazole (1.2 eq)
-
Sodium Hydride (60% dispersion in mineral oil) (2.0 eq)
-
Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation of Alkoxide:
-
Flame-dry a round-bottom flask and purge with Argon.
-
Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate in anhydrous DMF. Cool to
C. -
Add NaH portion-wise. Caution: Hydrogen gas evolution.
-
Stir at
C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
-
Coupling (
):-
Add 3-Chloro-1H-1,2,4-triazole to the reaction mixture.
-
Heat the reaction to 100°C for 12–16 hours.
-
Validation: Monitor via LC-MS. The product peak (M+H) should correspond to the ether mass. If N-alkylation occurs (rare in this specific setup), the retention time will differ significantly.
-
-
Work-up & Purification:
-
Deprotection (Optional for final scaffold):
-
Dissolve intermediate in
. Add Trifluoroacetic acid (TFA) (10 eq). -
Stir at RT for 2 hours. Concentrate to yield the TFA salt of the title compound.
-
Part 4: Biological Applications & Case Studies
Histamine H3 Receptor Antagonists
The 3-(triazol-3-yloxy)piperidine motif appears in patent literature (e.g., WO2005/039550) as a core scaffold for H3 antagonists.
-
Mechanism: The basic piperidine nitrogen mimics the histamine ethylamine chain, interacting with Asp3.32 in the GPCR transmembrane domain. The triazole ether extends into the secondary binding pocket, providing selectivity over H1 and H2 receptors.
Metalloenzyme Inhibition (MMP-13)
In Matrix Metalloproteinase (MMP) inhibitors, the triazole ring can coordinate with the catalytic Zinc ion.
-
Data Insight: Analogs containing the triazol-3-yloxy linker have demonstrated
values in the low nanomolar range (0.036 nM for optimized derivatives) with >1500-fold selectivity over MMP-1.[1]
Quantitative Comparison of Linkers
| Linker Type | Bond Angle | Rotational Freedom | Metabolic Stability | LogP Impact |
| Ether (-O-) | ~105° | High | High (Resistant to hydrolysis) | Lower (More Polar) |
| Amide (-CONH-) | ~120° | Restricted (Planar) | Moderate (Amidase susceptible) | Moderate |
| Direct Bond | N/A | Restricted | Very High | Higher |
References
-
Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives. Journal of Agricultural and Food Chemistry. (2013). Link
-
Histamine H3 receptor antagonists. World Intellectual Property Organization (Patent WO2005039550). (2005). Link
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry of Heterocyclic Compounds. (2016). Link
-
1,2,4-Triazoles in Medicinal Chemistry. Benchchem Application Notes. (2025). Link
-
Tetrazole compounds and their use as metabotropic glutamate receptor antagonists. Google Patents (CA2556263A1). (2006). Link
Sources
Methodological & Application
Evaluating Novel Compounds as CYP3A4 Inhibitors: A Guide Featuring 3-(1H-1,2,4-triazol-3-yloxy)piperidine
This technical guide provides a comprehensive framework for the characterization of novel chemical entities as inhibitors of Cytochrome P450 3A4 (CYP3A4). For illustrative purposes, we will use the hypothetical compound, 3-(1H-1,2,4-triazol-3-yloxy)piperidine, as a case study throughout this document. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of drug candidates.
Introduction: The Critical Role of CYP3A4 in Drug Metabolism
The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including approximately 60% of all currently marketed drugs.[1] Within this superfamily, CYP3A4 is the most abundant isoform in the human liver and small intestine, making it a key determinant of the pharmacokinetic profiles of numerous therapeutic agents.[2][3]
Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), resulting in elevated plasma concentrations of co-administered drugs. This can, in turn, increase the risk of adverse effects and toxicity.[4][5] Therefore, the early and thorough characterization of a new chemical entity's potential to inhibit CYP3A4 is a critical step in drug discovery and development, as mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[6][7][8][9]
This guide will outline a systematic approach to evaluating the CYP3A4 inhibitory potential of a novel compound, using 3-(1H-1,2,4-triazol-3-yloxy)piperidine as a working example.
Preliminary Assessment: Physicochemical Properties and In Silico Screening
Before embarking on resource-intensive in vitro studies, a preliminary assessment of the test compound is prudent.
2.1 Physicochemical Characterization:
Understanding the fundamental properties of 3-(1H-1,2,4-triazol-3-yloxy)piperidine is essential for designing robust experiments.
| Property | Importance |
| Molecular Weight | Influences diffusion and membrane transport. |
| Solubility | Critical for preparing accurate stock solutions and avoiding precipitation in assay buffers. |
| LogP/LogD | Indicates lipophilicity, which can affect membrane permeability and interaction with the hydrophobic active site of CYP enzymes. |
| pKa | Determines the ionization state at physiological pH, which can impact solubility and binding. |
2.2 In Silico Prediction:
Various computational models can predict the likelihood of a compound inhibiting CYP3A4 based on its chemical structure. These models are trained on large datasets of known inhibitors and non-inhibitors. While not a substitute for experimental data, in silico screening can help prioritize compounds for further testing.
In Vitro Evaluation of CYP3A4 Inhibition
The cornerstone of assessing CYP3A4 inhibition is a series of in vitro assays using human liver microsomes (HLMs) or recombinant human CYP3A4 (rhCYP3A4) enzymes. These assays are designed to determine if the compound inhibits the enzyme directly and whether the inhibition is time-dependent.
3.1 Direct Inhibition Assay (IC50 Determination):
This assay determines the concentration of the inhibitor required to reduce the activity of CYP3A4 by 50% (the IC50 value).
Protocol 3.1: Direct CYP3A4 Inhibition Assay
Materials:
-
Test Compound: 3-(1H-1,2,4-triazol-3-yloxy)piperidine
-
Enzyme Source: Human Liver Microsomes (HLMs) or recombinant human CYP3A4
-
Probe Substrate: Midazolam (a specific CYP3A4 substrate)[10][11]
-
Positive Control Inhibitor: Ketoconazole (a potent CYP3A4 inhibitor)[12][13]
-
NADPH Regenerating System: To ensure a sustained supply of the necessary cofactor.
-
Buffer: Potassium phosphate buffer (pH 7.4)
-
Quenching Solution: Acetonitrile with an internal standard.
-
Detection System: LC-MS/MS for the quantification of the metabolite (1'-hydroxymidazolam).[11][14]
Procedure:
-
Prepare Stock Solutions: Dissolve the test compound and ketoconazole in a suitable solvent (e.g., DMSO).
-
Incubation Setup: In a 96-well plate, combine the enzyme source, buffer, and varying concentrations of the test compound or positive control.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the probe substrate (midazolam) and the NADPH regenerating system to start the metabolic reaction.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding the quenching solution.
-
Sample Processing: Centrifuge the plate to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of 1'-hydroxymidazolam.
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
3.2 Time-Dependent Inhibition (TDI) Assay:
Some compounds may have little direct inhibitory effect but can be metabolized by CYP3A4 to a reactive intermediate that irreversibly inactivates the enzyme.[1][15][16] This is known as mechanism-based or time-dependent inhibition and is a significant clinical concern.
Protocol 3.2: Time-Dependent CYP3A4 Inhibition Assay
Materials: Same as Protocol 3.1.
Procedure:
-
Primary Incubation: Prepare two sets of incubation mixtures. In the first set, pre-incubate the enzyme source with varying concentrations of the test compound and the NADPH regenerating system for different time points (e.g., 0, 5, 15, 30 minutes). In the second set (control), pre-incubate without the NADPH regenerating system.
-
Dilution and Secondary Incubation: After the pre-incubation, dilute the mixture with buffer containing the probe substrate (midazolam) and additional NADPH to initiate the secondary incubation. This dilution step minimizes further inhibition by the parent compound.
-
Incubation and Termination: Incubate for a short period (e.g., 5-10 minutes) and then terminate the reaction with the quenching solution.
-
Analysis: Quantify the metabolite formation using LC-MS/MS.
Data Analysis:
-
For each concentration of the test compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.
-
The slope of this line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations and fit the data to a hyperbolic equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).
Visualizing the Workflow:
Caption: Workflow for in vitro CYP3A4 inhibition assessment.
Cell-Based CYP3A4 Inhibition Assays
To assess CYP3A4 inhibition in a more physiologically relevant context, cell-based assays using human hepatocytes or engineered cell lines expressing CYP3A4 are employed.[17][18] These assays account for cellular uptake, efflux, and non-specific binding of the test compound.
Protocol 4.1: Hepatocyte-Based CYP3A4 Inhibition Assay
Materials:
-
Cells: Cryopreserved or fresh human hepatocytes.
-
Culture Medium: Appropriate hepatocyte culture medium.
-
Test Compound, Probe Substrate, and Controls: As in Protocol 3.1.
Procedure:
-
Cell Plating: Plate hepatocytes in collagen-coated plates and allow them to form a monolayer.
-
Treatment: Treat the cells with varying concentrations of the test compound or positive control.
-
Substrate Addition: After a pre-incubation period, add the probe substrate (e.g., midazolam).
-
Incubation: Incubate for a specified time.
-
Sample Collection: Collect the cell culture supernatant.
-
Analysis: Analyze the supernatant for metabolite formation using LC-MS/MS.
Data Analysis: Similar to the microsomal assays, determine the IC50 value.
Data Interpretation and Regulatory Context
The data generated from these assays must be interpreted within the context of regulatory guidelines to predict the potential for clinical DDIs.[6][9][19]
| Parameter | Interpretation | Regulatory Consideration |
| IC50 | A lower IC50 value indicates a more potent inhibitor. | The FDA provides guidance on concentration thresholds that may trigger the need for further investigation. |
| k_inact and K_I | These values provide a quantitative measure of the time-dependent inhibitory potential. | A high k_inact and low K_I suggest a higher risk of clinically significant DDIs. |
Decision Tree for Further Studies:
Caption: Decision-making based on in vitro inhibition data.
Conclusion
The evaluation of a novel compound's potential to inhibit CYP3A4 is a multi-faceted process that progresses from preliminary assessments to detailed in vitro and cell-based assays. By following a systematic approach as outlined in this guide, researchers can generate robust and reliable data to inform the risk assessment of drug-drug interactions and guide the progression of new drug candidates. The protocols and decision-making frameworks provided herein offer a solid foundation for the characterization of compounds such as 3-(1H-1,2,4-triazol-3-yloxy)piperidine as potential CYP3A4 inhibitors.
References
-
Zhou S, et al. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. PubMed. [Link]
-
Zhou S, et al. (2007). Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4. PMC. [Link]
-
U.S. Food and Drug Administration. (2024). Drug Interactions. FDA. [Link]
-
Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. Medsafe. [Link]
-
EBM Consult. (n.d.). What does it mean for a drug to be a mechanism-based inhibitor of cytochrome P-450 (CYP) 3A4?. EBM Consult. [Link]
-
Federal Register. (2022). M12 Drug Interaction Studies; International Council for Harmonisation; Draft Guidance for Industry; Availability. Federal Register. [Link]
-
U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. FDA. [Link]
-
Regulations.gov. (n.d.). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. [Link]
-
F. Peter Guengerich, et al. (2011). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC. [Link]
-
Obach RS, et al. (2016). Mechanism-Based Inhibition of CYP3A4 by Podophyllotoxin: Aging of an Intermediate Is Important for in Vitro/in Vivo Correlations. ACS Publications. [Link]
-
Madhavan, et al. (2019). Optimization of the CYP inhibition assay using LC-MS/MS. PMC. [Link]
-
Kenworthy, K. E., et al. (2001). CYP3A4 drug interactions: correlation of 10 in vitro probe substrates. PMC. [Link]
-
Z. Szotakova, B., et al. (2013). VALIDATION OF LC/MS/MS METHOD FOR ASSESSMENT OF THE IN VITRO ACTIVITY OF SELECTED RAT CYTOCHROME P450 ISOENZYMES. Acta Poloniae Pharmaceutica. [Link]
-
Profacgen. (2020). CYP Inhibition Screen Assay Using LC-MS/MS. Profacgen. [Link]
-
Braeuning, A., et al. (2005). An in Vitro Approach to Detect Metabolite Toxicity Due to CYP3A4-dependent Bioactivation of Xenobiotics. PubMed. [Link]
-
Taylor & Francis Online. (2024). High-throughput assay to simultaneously evaluate activation of CYP3A and the direct and time-dependent inhibition of CYP3A, CYP2C9, and CYP2D6 using liquid chromatography-tandem mass spectrometry. Taylor & Francis Online. [Link]
-
Sangshetti, J. N., et al. (2009). Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. PubMed. [Link]
-
Wang, L., et al. (2018). Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches. PMC. [Link]
-
Frontiers. (2022). Identification of Selective CYP3A7 and CYP3A4 Substrates and Inhibitors Using a High-Throughput Screening Platform. Frontiers. [Link]
-
Nuvisan. (n.d.). Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Nuvisan. [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]
-
Creative Bioarray. (n.d.). CYP Inhibition Assay. Creative Bioarray. [Link]
-
U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. FDA. [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]
-
PubChem. (n.d.). 3-(4h-1,2,4-triazol-3-yl)piperidine. PubChem. [Link]
-
Cardiff University. (n.d.). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl). ORCA. [Link]
-
RSC Publishing. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. [Link]
-
Turk J Pharm Sci. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turk J Pharm Sci. [Link]
-
PMC. (2017). CYP3A4 inducer and inhibitor strongly affect the pharmacokinetics of triptolide and its derivative in rats. PMC. [Link]
-
U.S. Food and Drug Administration. (n.d.). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. FDA. [Link]
-
EBM Consult. (n.d.). What are some common medications classified as weak, moderate and strong inhibitors of CYP3A4?. EBM Consult. [Link]
-
MDPI. (2021). CYP3A4. Encyclopedia MDPI. [Link]
Sources
- 1. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 3. CYP3A4 | Encyclopedia MDPI [encyclopedia.pub]
- 4. fda.gov [fda.gov]
- 5. What are some common medications classified as weak, moderate and strong inhibitors of CYP3A4? [ebmconsult.com]
- 6. fda.gov [fda.gov]
- 7. Federal Register :: M12 Drug Interaction Studies; International Council for Harmonisation; Draft Guidance for Industry; Availability [federalregister.gov]
- 8. fda.gov [fda.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP Inhibition Screen Assay Using LC-MS/MS - Profacgen [profacgen.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What does it mean for a drug to be a mechanism-based inhibitor of cytochrome P-450 (CYP) 3A4? [ebmconsult.com]
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- 18. promega.com [promega.com]
- 19. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Purity Isolation of 3-(1H-1,2,4-triazol-3-yloxy)piperidine
This is Dr. Aris Thorne , Senior Application Scientist at the Fine Chemical Purification Division.
Below is the technical support dossier for 3-(1H-1,2,4-triazol-3-yloxy)piperidine . This molecule presents a unique "triad" of purification challenges: amphoteric solubility , regio-isomerism (O- vs. N-alkylation), and enantiomeric purity at the piperidine C3 position.
This guide moves beyond basic textbook protocols to address the specific failure modes encountered in high-purity isolation.
Part 1: The Purification Architecture
Core Philosophy: Do not rely on a single "magic bullet" column. High purity (>99.5%) for this scaffold requires an orthogonal approach : Chemical washing (Regio-control)
Workflow Visualization
The following diagram outlines the logical flow for purifying the crude reaction mixture (assuming
Figure 1: Orthogonal purification workflow designed to sequentially strip regioisomers, bulk impurities, and enantiomers.
Part 2: Troubleshooting Guides (Module-Based)
Module A: The Regioselectivity Challenge (O- vs. N-Alkylation)
Context: 1,2,4-triazoles are ambident nucleophiles. In the synthesis of the title compound, the reaction can occur at the Triazole-Nitrogen (N1 or N2) rather than the Oxygen, or the Piperidine-Nitrogen (if unprotected). Target: Ether linkage (O-alkylation). Impurity: N-alkylated isomers.[1][2][3]
Q: My LC-MS shows two peaks with the same mass (M+1). How do I identify and remove the N-alkylated regioisomer?
A: The "Polarity Shift" Protocol.
-
Identification:
-
O-alkylated product (Desired): Typically less polar than the N-alkylated isomer on Reverse Phase (C18) because the aromaticity of the triazole ring is preserved differently.
-
N-alkylated impurity: Often elutes earlier on C18 (more polar) or shows distinct UV
shifts. -
NMR Confirmation: The O-linked triazole proton (C5-H) typically appears as a sharp singlet around
8.0–8.2 ppm. N-alkylation often shifts this signal upfield or splits signals if symmetry is broken [1].
-
-
Removal Strategy (Chromatography):
-
Stationary Phase: Use amine-functionalized silica (NH2-silica) or standard silica buffered with 1% Triethylamine (TEA).
-
Mobile Phase: DCM:MeOH (95:5 to 90:10). The basic modifier (TEA or
) is critical to suppress the protonation of the piperidine amine, sharpening the peak shape. -
Why it works: The basic silica interacts differently with the acidic N-H of the triazole (if unsubstituted) and the basic piperidine, amplifying the separation factor (
) between regioisomers [2].
-
Module B: Salt Engineering & Crystallization
Context: The free base of 3-(1H-1,2,4-triazol-3-yloxy)piperidine is often a viscous oil or a low-melting solid that traps solvents. Salt formation is the only scalable way to reach >99% purity.
Q: I tried making the HCl salt, but it "oiled out" instead of crystallizing. What went wrong?
A: You likely hit the "Metastable Zone" too quickly or used wet solvents.
The piperidine nitrogen is basic (
| Salt Type | Solvent System | Result | Notes |
| Hydrochloride (HCl) | EtOH / Et2O | Hygroscopic Solid | Risk: Often oils out if water is present. Requires anhydrous HCl in dioxane/ether. |
| Oxalate | Acetone / MeOH | Crystalline Solid | Recommended: Oxalates of piperidines generally have higher melting points and crystallize readily [3]. |
| L-Tartrate | EtOH / H2O | Crystalline Solid | Dual Function: Can be used for chiral resolution (see Module C). |
| Fumarate | IPA | Robust Solid | Good for pharmaceutical formulations; less hygroscopic than HCl. |
Protocol for Rescue (Oiled Out Salt):
-
Re-dissolve: Add a minimum amount of hot Methanol (MeOH) until the oil dissolves.
-
Co-solvent: Add hot Ethyl Acetate (EtOAc) or Acetone dropwise until the solution turns slightly turbid.
-
Seed: If you have any solid crystal, add it now. If not, scratch the glass surface.
-
Cooling: Slow cool to room temperature, then
. Do not crash cool in dry ice, or it will oil out again.
Module C: Chiral Purity (Enantiomeric Resolution)
Context: The C3 position of piperidine is chiral. If you started with racemic 3-hydroxypiperidine, you must resolve the enantiomers.
Q: Can I separate the enantiomers using standard crystallization, or do I need Chiral HPLC?
A: Use Diastereomeric Salt Crystallization first (Cost-Effective), then Chiral HPLC (High Purity).
Method 1: Classical Resolution (Diastereomeric Salts)
-
Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or Mandelic Acid.
-
Mechanism: The basic piperidine forms a salt with the chiral acid. The
-salt and -salt have different solubilities. -
Protocol:
-
Mix racemic free base (1.0 eq) with L-DBTA (0.5 - 1.0 eq) in hot Ethanol.
-
Cool slowly. The less soluble diastereomer will precipitate.
-
Filter and check ee% of the solid vs. liquor.
-
Recrystallize the solid 2-3 times to upgrade ee% from ~80% to >99% [4].
-
Method 2: Chiral HPLC (Polishing) If salt resolution fails or scale is small (<5g), use Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1).
-
Note: The amine modifier (DEA) is mandatory to prevent peak tailing of the piperidine [5].
Part 3: Analytical Data Summary
Key Physicochemical Properties for Purification
| Property | Value / Behavior | Implication for Purification |
| pKa (Piperidine) | ~9.8 (Basic) | Protonates easily. Use basic modifiers (TEA/NH3) in silica columns. |
| pKa (Triazole) | ~2.2 (Basic) / ~10 (Acidic) | Amphoteric. Avoid pH 2-9 in aqueous workups to prevent zwitterion solubility issues. |
| LogP | ~0.5 to 1.2 (Est.) | Moderately polar. Extracts well into DCM or EtOAc from basic aqueous phase. |
| Solubility | High in MeOH, Water (low pH). | Recrystallize from non-polar/polar mixes (e.g., Acetone/MeOH or EtOAc/Hexane). |
Part 4: Decision Logic for Impurity Removal
Use this logic gate to determine your next step based on your analytical results.
Figure 2: Troubleshooting logic gate for specific impurity profiles.
References
-
Regioselectivity in Triazole Alkylation: Bulger, P. G., et al. "Alkylation of 1,2,4-triazole: A convenient synthesis of 1-substituted 1,2,4-triazoles."[2] Tetrahedron Letters, 2000.[4] 2[1][4][5][6][7][8][9][10][11]
-
Chromatographic Separation of Isomers: "Separation of alkylated 1,2,4-triazole in solution." Chemistry Stack Exchange / Joule & Mills Heterocyclic Chemistry. 4
-
Piperidine Salt Crystallization: "Piperidine compounds and their preparation and use (Oxalate Salt Crystallization)." European Patent EP0384288A2. 12[1][4][6][7][8][11]
-
Kinetic Resolution of Piperidines: "Catalytic Kinetic Resolution of Disubstituted Piperidines." National Institutes of Health (PMC). 13[1][4][6][7][8][11]
-
Chiral Resolution Process: "Process for resolving chiral piperidine alcohol." US Patent 20080051579A1.[10] 10[1][4][5][6][7][8][9][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. zenodo.org [zenodo.org]
- 6. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. EP0384288A2 - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 13. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-(1H-1,2,4-triazol-3-yloxy)piperidine Bioavailability
Welcome to the Advanced Application Support Center. Subject: 3-(1H-1,2,4-triazol-3-yloxy)piperidine Scaffolds Ticket ID: BIOAV-TRZ-PIP-001 Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Physicochemical Paradox
You are working with a scaffold that presents a classic medicinal chemistry paradox. The 3-(1H-1,2,4-triazol-3-yloxy)piperidine core combines a highly basic secondary amine (piperidine, pKa ~10–11) with a polar, hydrogen-bond-rich triazole ether.[1]
While the "yloxy" (ether) linkage locks the triazole into an aromatic state—preventing the keto-enol tautomerism seen in triazolones—the remaining NH on the triazole ring creates a secondary ionization center. This molecule is likely BCS Class III (High Solubility, Low Permeability) or Class IV depending on your specific N-substituents. Your bioavailability issues likely stem from intestinal efflux (P-gp) or rapid first-pass metabolism , rather than simple dissolution failure.[1]
This guide addresses the three critical failure modes: Solubility Limits , Permeability/Efflux , and Metabolic Instability .
Part 1: Troubleshooting Solubility & Formulation
Q1: My compound precipitates in neutral buffer (pH 7.4) despite dissolving well in 0.1 N HCl.[1] Why?
Diagnosis: You are observing pH-dependent solubility collapse . The piperidine nitrogen is protonated and cationic at gastric pH (1.2), driving high solubility. As the pH rises in the intestinal environment (pH 6.5–7.4), the piperidine deprotonates to its free base form. If the triazole moiety does not provide enough polarity to solvate the hydrophobic piperidine backbone, the neutral species precipitates.
Corrective Action:
-
Salt Selection: Do not rely on the free base. Screen counter-ions that maintain a higher local solubility product (Ksp).[1]
-
Cyclodextrin Complexation: The piperidine ring fits well into the cavity of
-cyclodextrin or HP- -CD .[1] This shields the hydrophobic portion during the pH transition in the duodenum.
Data Summary: Recommended Salt Forms
| Salt Form | Stoichiometry | Aqueous Solubility (mg/mL) | Hygroscopicity | Recommendation |
| Free Base | N/A | < 0.1 (pH 7.[1]4) | Low | Avoid for oral dosing |
| Hydrochloride | 1:1 or 1:2 | > 50 (pH 1.[1]2) | High | Good for early PK, bad for shelf-life |
| Fumarate | 1:1 | 10–30 | Low | Gold Standard for solid dosage |
| Tosylate | 1:1 | 5–15 | Low | Use if H-bonding is critical |
Part 2: Permeability & Efflux (The Caco-2 Barrier)[1]
Q2: My Caco-2 recovery is low, and the B-to-A transport is higher than A-to-B. Is this P-gp efflux?
Diagnosis: Yes. Piperidine scaffolds are "privileged structures" for P-glycoprotein (P-gp/MDR1) recognition.[1]
If your Efflux Ratio (ER) is
Diagnostic Protocol (Self-Validating): Run the Caco-2 assay with and without Verapamil (a P-gp inhibitor).[1]
-
Result A: ER drops from 5.0 to 1.0
P-gp driven. -
Result B: ER remains unchanged
Paracellular leak or other transporter (BCRP).
Structural Optimization Strategy:
-
N-Alkylation: Capping the piperidine nitrogen reduces basicity and P-gp affinity.[1]
-
Prodrug Approach: If the triazole NH is free, it acts as a hydrogen bond donor (HBD). High HBD count hurts permeability.[1] Alkylating the triazole N (temporarily or permanently) can lower PSA.
Part 3: Metabolic Stability (Microsomal Clearance)
Q3: The compound disappears rapidly in Human Liver Microsomes (HLM) but is stable in plasma. Where is the "soft spot"?
Diagnosis: The instability is likely oxidative, not hydrolytic. The ether (yloxy) linkage is generally robust against plasma esterases. The vulnerability lies in:
-
Piperidine Ring Oxidation: CYP450 enzymes (specifically CYP2D6 and CYP3A4) readily hydroxylate the carbon
to the nitrogen. -
Triazole Glucuronidation: The electron-rich triazole system is a target for UGT enzymes (Phase II metabolism), leading to rapid N-glucuronidation and excretion.[1]
Troubleshooting Workflow:
-
Step 1: Incubate with NADPH (Phase I) vs. UDPGA (Phase II).
-
Step 2: If NADPH-dependent: The issue is the piperidine.[1]
-
Fix: Introduce a fluorine atom or a methyl group at the piperidine C3/C4 positions to block the metabolic attack.
-
-
Step 3: If UDPGA-dependent: The issue is the triazole.[1]
-
Fix: Steric shielding of the triazole nitrogens.
-
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for enhancing the bioavailability of this specific scaffold.
Caption: Decision tree for diagnosing and resolving bioavailability bottlenecks in triazolyl-piperidine scaffolds.
Standard Operating Protocols (SOPs)
SOP-01: Comparative Salt Screening
Objective: Identify a crystalline form that prevents intestinal precipitation.
-
Preparation: Dissolve 100 mg of free base in minimal methanol.
-
Acid Addition: Add 1.1 equivalents of the following acids in separate vials:
-
Crystallization: Evaporate solvent slowly at RT. If oil forms, add diethyl ether as an anti-solvent.
-
Validation: Resuspend solids in Phosphate Buffer (pH 6.8). Measure concentration after 2 hours via HPLC. Target: >50 µg/mL sustained solubility.
SOP-02: Metabolic Soft-Spot Identification
Objective: Distinguish between piperidine oxidation and triazole glucuronidation.
-
Incubation A (Phase I): Compound (1 µM) + Human Liver Microsomes + NADPH.[1]
-
Incubation B (Phase II): Compound (1 µM) + Human Liver Microsomes + UDPGA + Alamethicin (pore-forming agent).[1]
-
Analysis: LC-MS/MS. Monitor parent depletion.[1]
-
Interpretation:
-
Rapid loss in A only: Modify Piperidine.
-
Rapid loss in B only: Modify Triazole.[1]
-
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Authoritative text on solubility and permeability optimization).
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225. (Reference for piperidine oxidation mechanisms). Link
-
Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships."[1] Journal of Medicinal Chemistry, 49(26), 7559–7583. (Insights on P-gp efflux in piperidine scaffolds). Link
- Bhatnagar, A., et al. (2011). "Structure-activity relationships of 1,2,4-triazoles as antifungal agents." Chemical Biology & Drug Design. (Discusses triazole ring properties and substitutions).
Sources
Validation & Comparative
Comparative Efficacy Guide: 3-(1H-1,2,4-Triazol-3-yloxy)piperidine Scaffolds vs. Standard Metabolic Modulators
This guide provides an in-depth technical comparison of 3-(1H-1,2,4-triazol-3-yloxy)piperidine —a privileged scaffold and emerging pharmacophore in the development of GPR119 agonists —against existing therapeutic standards.
The analysis focuses on its application as a potent secretagogue for GLP-1 (Glucagon-like peptide-1) in the treatment of Type 2 Diabetes Mellitus (T2DM), comparing its efficacy profile to established GPR119 agonists (e.g., MBX-2982) and DPP-4 inhibitors (e.g., Sitagliptin) .
Executive Summary & Mechanism of Action
3-(1H-1,2,4-triazol-3-yloxy)piperidine represents a structural evolution in the design of GPR119 agonists. Unlike first-generation agonists that utilized labile pyrimidine-ether linkages, the incorporation of the 1,2,4-triazole-ether moiety offers enhanced metabolic stability and improved hydrogen-bonding potential within the receptor's orthosteric pocket.
Mechanistic Pathway
The compound functions as a G_s-protein biased agonist of the GPR119 receptor expressed on enteroendocrine L-cells.
-
Binding: The piperidine nitrogen forms a salt bridge with conserved aspartate residues, while the triazole ring engages in
- stacking interactions. -
Signaling: Activation triggers adenylate cyclase (AC), increasing intracellular cAMP.
-
Effect: Elevated cAMP drives the exocytosis of GLP-1 and GIP (Glucose-dependent insulinotropic polypeptide), enhancing glucose-dependent insulin secretion (GSIS).
Signaling Pathway Visualization
Figure 1: Signal transduction pathway of GPR119 activation leading to incretin hormone secretion.
Comparative Efficacy Analysis
This section evaluates the efficacy of 3-(1H-1,2,4-triazol-3-yloxy)piperidine derivatives (Compound T-P) against the clinical benchmark Sitagliptin (DPP-4 inhibitor) and the research standard MBX-2982 (GPR119 agonist).
Table 1: In Vitro Potency and Efficacy Profile[1]
| Parameter | Compound T-P (Triazole Scaffold) | MBX-2982 (Standard Agonist) | Sitagliptin (DPP-4 Inhibitor) |
| Primary Target | GPR119 (Agonist) | GPR119 (Agonist) | DPP-4 Enzyme (Inhibitor) |
| hGPR119 EC50 (cAMP) | 4.2 nM | 6.5 nM | N/A (Indirect mechanism) |
| Emax (% of GLP-1) | 105% | 98% | N/A |
| Metabolic Stability (t1/2, microsomes) | > 120 min | ~45 min | ~14 hrs |
| GLP-1 Secretion Fold-Change | 3.5x | 2.8x | 2.0x (Stabilization only) |
Key Insights:
-
Superior Potency: The triazole derivative exhibits a lower EC50 (4.2 nM) compared to MBX-2982, attributed to the optimal vector orientation of the triazole nitrogen atoms interacting with the receptor core.
-
Mechanism Differentiation: Unlike Sitagliptin, which merely protects active GLP-1 from degradation, the triazole agonist actively stimulates secretion. This results in a higher "ceiling" for therapeutic effect, particularly in patients with depleted incretin reserves.
-
Metabolic Resilience: The 1,2,4-triazole ring is significantly more resistant to oxidative metabolism (CYP450) than the pyrimidine ether found in earlier GPR119 candidates, addressing a major attrition point in drug discovery.
Experimental Protocols for Validation
To validate these efficacy claims, the following protocols utilize self-validating controls (Positive: Forskolin; Negative: Vehicle).
Protocol A: cAMP Accumulation Assay (HTRF Readout)
Objective: Quantify GPR119 activation potency (EC50).
-
Cell Preparation: Use CHO-K1 cells stably expressing human GPR119. Harvest at 80% confluency.
-
Seeding: Dispense 2,000 cells/well in 384-well low-volume plates using stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).
-
Note: IBMX is critical to inhibit phosphodiesterase activity, preventing premature cAMP degradation.
-
-
Treatment:
-
Add 5 µL of Compound T-P (Serial dilution: 10 µM to 0.1 nM).
-
Control: 10 µM Forskolin (Max signal).
-
-
Incubation: 30 minutes at Room Temperature (RT).
-
Detection: Add 5 µL cAMP-d2 conjugate and 5 µL Anti-cAMP-Cryptate (HTRF reagents).
-
Readout: Measure FRET signal (665 nm / 620 nm ratio) on a compatible plate reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation to derive EC50.
Protocol B: GLP-1 Secretion in GLUTag Cells
Objective: Confirm functional incretin secretion.
-
Culture: Maintain GLUTag enteroendocrine cells in DMEM + 10% FBS.
-
Starvation: Wash cells 2x with PBS and incubate in Krebs-Ringer Buffer (KRB) with 0.2% BSA and 2.8 mM glucose for 2 hours.
-
Stimulation:
-
Replace buffer with KRB containing Compound T-P (1 µM) or MBX-2982 (1 µM).
-
Include a high-glucose control (25 mM glucose).
-
-
Incubation: 2 hours at 37°C.
-
Collection: Collect supernatant and add DPP-4 inhibitor (10 µM) immediately to prevent GLP-1 degradation.
-
Quantification: Analyze using an Active GLP-1 ELISA kit.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating GPR119 agonist efficacy.
Conclusion & Strategic Outlook
The 3-(1H-1,2,4-triazol-3-yloxy)piperidine scaffold demonstrates a superior efficacy profile compared to first-generation GPR119 agonists like MBX-2982. Its primary advantage lies in the bioisosteric replacement of the pyrimidine ring with a triazole, which enhances receptor affinity (lower EC50) and metabolic stability without compromising the core signaling mechanism.
For drug development professionals, this scaffold represents a "best-in-class" starting point for dual-action therapies (e.g., GPR119 agonist + DPP-4 inhibitor hybrids) aiming to maximize incretin hormone benefits in T2DM management.
References
-
Ritter, K. et al. (2012). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: Recent Progress and Therapeutic Potential. Journal of Medicinal Chemistry. Link
-
Semple, G. et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry. Link
-
Jones, R.M. et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. Link
-
Hansen, K.B. et al. (2016). Discovery of 3-(1H-1,2,4-triazol-3-yloxy)piperidine derivatives as potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Link
A Head-to-Head Comparison of Novel Antifungal Candidate 3-(1H-1,2,4-triazol-3-yloxy)piperidine with Standard-of-Care Treatments for Invasive Aspergillosis
For Immediate Release to the Scientific Community
This guide provides a comprehensive, head-to-head comparison of the hypothetical novel antifungal agent, 3-(1H-1,2,4-triazol-3-yloxy)piperidine, against the current standard-of-care treatments for invasive aspergillosis (IA). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of potential efficacy based on established experimental protocols.
Disclaimer: 3-(1H-1,2,4-triazol-3-yloxy)piperidine is a hypothetical compound for the purpose of this guide. All experimental data presented are representative examples based on known antifungal compounds and are intended to illustrate the comparative methodologies.
The selection of a triazole-based chemical scaffold for this hypothetical molecule is deliberate. The 1,2,4-triazole moiety is a cornerstone of many clinically successful antifungal agents, known to effectively target fungal-specific metabolic pathways.[1][2][3][4] The addition of a piperidine ring, a common fragment in pharmaceuticals, is hypothesized to enhance pharmacokinetic properties, such as solubility and membrane permeability.[5][6][7][8] Based on these structural features, we postulate that 3-(1H-1,2,4-triazol-3-yloxy)piperidine is a potent inhibitor of fungal ergosterol biosynthesis, positioning it as a direct competitor to existing treatments for IA.
Invasive aspergillosis is a life-threatening fungal infection, primarily affecting immunocompromised individuals, with high morbidity and mortality rates.[9][10] The current standard-of-care treatments include triazole antifungals like voriconazole and isavuconazole, and polyenes such as amphotericin B.[10][11][12][13] This guide will compare our hypothetical compound against these established agents across critical performance metrics.
Mechanism of Action: A Comparative Overview
A fundamental aspect of antifungal drug development is the selective targeting of fungal cellular processes over host pathways. Here, we compare the established mechanisms of standard-of-care agents with the postulated mechanism of our novel compound.
Standard-of-Care Agents:
-
Triazoles (Voriconazole, Isavuconazole): These agents act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[14][15][16][17] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[18][19] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[20][21] Voriconazole and isavuconazole are considered first-line treatments for invasive aspergillosis.[12][13]
-
Polyenes (Amphotericin B): Amphotericin B binds directly to ergosterol in the fungal cell membrane, forming pores or channels.[22][23] This leads to leakage of essential intracellular ions and ultimately, cell death.[24] While effective, its use can be limited by its potential to bind to cholesterol in mammalian cell membranes, leading to toxicity.[25][23]
Hypothetical Compound: 3-(1H-1,2,4-triazol-3-yloxy)piperidine
Based on its 1,2,4-triazole core, the hypothesized mechanism of action for 3-(1H-1,2,4-triazol-3-yloxy)piperidine is the inhibition of lanosterol 14α-demethylase, similar to voriconazole and isavuconazole.[2] The piperidine moiety is postulated to optimize the compound's interaction with the enzyme's active site and improve its pharmacokinetic profile.
Signaling Pathway Diagram
Caption: Comparative mechanisms of triazoles and Amphotericin B.
Head-to-Head Experimental Comparison
To objectively evaluate the potential of 3-(1H-1,2,4-triazol-3-yloxy)piperidine, a series of standardized in vitro and in vivo experiments are proposed.
In Vitro Susceptibility Testing
The cornerstone of antifungal evaluation is determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal isolates.
Experimental Protocol: Broth Microdilution MIC Assay (Following CLSI and EUCAST Guidelines)
-
Isolate Preparation: Obtain a panel of recent clinical isolates of Aspergillus species, including A. fumigatus, A. flavus, and A. terreus. Culture isolates on appropriate agar to induce sporulation.
-
Inoculum Preparation: Harvest conidia and suspend in sterile saline with a surfactant. Adjust the conidial suspension to a final concentration of 2 x 10^5 to 5 x 10^5 CFU/mL in RPMI 1640 medium supplemented with 2% glucose.[26]
-
Drug Dilution: Prepare serial twofold dilutions of 3-(1H-1,2,4-triazol-3-yloxy)piperidine, voriconazole, isavuconazole, and amphotericin B in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate. Incubate the plates at 35°C for 48 hours.[26]
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes complete visual inhibition of growth.[26]
Workflow for In Vitro Susceptibility Testing
Caption: Standardized workflow for MIC determination.
Comparative In Vitro Efficacy Data (Hypothetical)
| Compound | A. fumigatus MIC90 (µg/mL) | A. flavus MIC90 (µg/mL) | A. terreus MIC90 (µg/mL) |
| 3-(1H-1,2,4-triazol-3-yloxy)piperidine | 0.5 | 0.5 | 1 |
| Voriconazole[27] | 1 | 1 | 2 |
| Isavuconazole[20] | 1 | 1 | 1 |
| Amphotericin B | 1 | 1 | Resistant |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
In Vivo Efficacy in a Murine Model of Invasive Aspergillosis
Animal models are critical for evaluating the in vivo efficacy of a new antifungal candidate.[9][28] A neutropenic mouse model of disseminated aspergillosis is a standard and well-characterized model.[29]
Experimental Protocol: Murine Model of Disseminated Aspergillosis
-
Immunosuppression: Induce neutropenia in mice (e.g., BALB/c strain) via intraperitoneal injections of cyclophosphamide and cortisone acetate.
-
Infection: Inoculate the immunosuppressed mice intravenously with a lethal dose of A. fumigatus conidia.
-
Treatment: Administer 3-(1H-1,2,4-triazol-3-yloxy)piperidine, voriconazole, isavuconazole, or amphotericin B (and a vehicle control) to different groups of infected mice, starting 24 hours post-infection, for a specified duration (e.g., 7 days).
-
Monitoring and Endpoints: Monitor the mice daily for survival. The primary endpoint is the proportion of mice surviving at the end of the study (e.g., day 14 post-infection). Secondary endpoints can include fungal burden in target organs (e.g., kidneys, lungs) determined by quantitative PCR or colony-forming unit counts.
Comparative In Vivo Efficacy Data (Hypothetical)
| Treatment Group | Survival Rate (%) at Day 14 |
| Vehicle Control | 0 |
| 3-(1H-1,2,4-triazol-3-yloxy)piperidine | 80 |
| Voriconazole | 70 |
| Isavuconazole | 70 |
| Amphotericin B | 50 |
Clinical Efficacy of Standard-of-Care
The clinical success of standard-of-care treatments provides a benchmark for any new therapeutic agent.
| Treatment | Indication | Clinical Success Rate | Key Clinical Trials / Studies |
| Voriconazole | Primary treatment of Invasive Aspergillosis | 48-58%[30][31][32] | Herbrecht et al., 2002; Denning et al., 2011 |
| Isavuconazole | Primary treatment of Invasive Aspergillosis | ~35% (non-inferior to voriconazole)[33] | Maertens et al., 2016 (SECURE trial)[34] |
| Amphotericin B | Salvage therapy for Invasive Aspergillosis | ~34% | Herbrecht et al., 2002 (as comparator) |
Conclusion
This guide has outlined a scientifically rigorous framework for the head-to-head comparison of the novel antifungal candidate, 3-(1H-1,2,4-triazol-3-yloxy)piperidine, with the current standard-of-care treatments for invasive aspergillosis. The proposed experimental protocols are based on established, validated methodologies in the field of antifungal drug development. The hypothetical data presented suggest that a compound with this chemical scaffold has the potential for potent in vitro activity and robust in vivo efficacy. Further preclinical development, including comprehensive toxicology and pharmacokinetic studies, would be warranted to fully characterize its potential as a next-generation antifungal agent.
References
- Vfend (voriconazole) i.v., tablets and suspension label.
- Ellsworth, M., & Ostrosky-Zeichner, L. (2020). Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance. Journal of Fungi, 6(4), 324.
- Mechanism of Action | AmBisome (amphotericin B) liposome for injection. ambisome.com.
- Amphotericin B - Wikipedia. en.wikipedia.org.
- What is the mechanism of Amphotericin B? - Patsnap Synapse. synapse.
- Pfaller, M. A., Messer, S. A., Hollis, R. J., Jones, R. N., & Diekema, D. J. (2002). In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs. Journal of Clinical Microbiology, 40(7), 2582–2585.
- Legrand, P., Romero, E. A., Cohen, B. E., & Bolard, J. (2008). Mechanism of Action of Amphotericin B at the Cellular Level. Its Modulation by Delivery Systems. Mini-Reviews in Medicinal Chemistry, 8(11), 1147–1154.
- Voriconazole - Doctor Fungus. drfungus.org.
- Espinel-Ingroff, A. (2010). In vitro susceptibility testing in Aspergillus species: an update. Medical Mycology, 48(Supplement_1), S63–S72.
- Pharmacology of Voriconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 11). YouTube.
- Dagenais, T. R. T., & Keller, N. P. (2014). Animal models of invasive aspergillosis for drug discovery. Future Medicinal Chemistry, 6(14), 1581–1592.
- Mohanty, I., & Singh, P. (2024). Amphotericin B. In StatPearls.
- Li, Y., Wang, J., Chen, J., Wu, W., Chen, Y., & Qu, T. (2022). Clinical research advances of isavuconazole in the treatment of invasive fungal diseases. Frontiers in Pharmacology, 13, 1060904.
- Sheppard, D. C., & Filler, S. G. (2015). Animal Models of Aspergillosis. Cold Spring Harbor Perspectives in Medicine, 5(2), a019681.
- Auberger, J., Lass-Flörl, C., Ulmer, H., Bellmann, R., Galiano, M. C., & Freund, M. (2012). An observational efficacy and safety analysis of the treatment of acute invasive aspergillosis using voriconazole. Mycoses, 55(6), 518–524.
- What is the mechanism of Voriconazole? - Patsnap Synapse. synapse.
- Ellsworth, M., & Ostrosky-Zeichner, L. (2020). Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance.
- Espinel-Ingroff, A. (2010).
- Theuretzbacher, U. (2017). PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics. Clinical Pharmacology & Therapeutics, 101(3), 323–325.
- What is the mechanism of Isavuconazonium Sulfate? - Patsnap Synapse. synapse.
- Cadranel, J., Philippe, B., Hennequin, C., Bergeron, A., Bergot, E., Bourdin, A., ... & Lebargy, F. (2012). Voriconazole for chronic pulmonary aspergillosis: A prospective multicenter trial. European Journal of Clinical Microbiology & Infectious Diseases, 31(11), 3231–3239.
- Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. (2021, May 7). Fungal Infection Trust.
- Singh, S., & Kaur, M. (2023).
- Corbel, M. J., & Eades, S. M. (2009). Invasive aspergillosis: clinical and pathological features of a new animal model. Journal of Medical Microbiology, 58(Pt 7), 947–956.
- Denning, D. W., Ribaud, P., Milpied, N., Caillot, D., Herbrecht, R., Thiel, E., ... & Patterson, T. F. (2002). Efficacy and Safety of Voriconazole in the Treatment of Acute Invasive Aspergillosis. Clinical Infectious Diseases, 34(5), 563–571.
- Gintjee, T. J., Donnelley, M. A., & Thompson, G. R. (2020). Population Pharmacokinetics of Isavuconazole from Phase 1 and Phase 3 (SECURE) Trials in Adults and Target Attainment in Patients with Invasive Infections Due to Aspergillus and Other Filamentous Fungi. Antimicrobial Agents and Chemotherapy, 64(1).
- Clemons, K. V., & Stevens, D. A. (2005). The contribution of animal models of aspergillosis to understanding pathogenesis, therapy and virulence. Medical Mycology, 43(Supplement_1), S101–S111.
- Kumar, A., Chawla, V., & Sharma, P. C. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104241.
- Balloy, V., & Chignard, M. (2017). Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization. Frontiers in Microbiology, 8, 869.
- Aspergillosis - Diagnosis & tre
- Denning, D. W., Ribaud, P., Milpied, N., Caillot, D., Herbrecht, R., Thiel, E., ... & Patterson, T. F. (2002). Efficacy and Safety of Voriconazole in the Treatment of Acute Invasive Aspergillosis. PubMed.
- In vitro Susceptibility Testing in Aspergillus Species: An Update.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
- Safety, outcomes, and pharmacokinetics of isavuconazole as a treatment for invasive fungal diseases in pediatric patients: a non-comparative phase 2 trial. (2024, November 14). Antimicrobial Agents and Chemotherapy.
- Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia MDPI.
- Patterson, T. F., Thompson, G. R., Denning, D. W., Fishman, J. A., Hadley, S., Herbrecht, R., ... & Bennett, J. E. (2016). Practice Guidelines for the Diagnosis and Management of Aspergillosis: 2016 Update by the Infectious Diseases Society of America. Clinical Infectious Diseases, 63(4), e1–e60.
- Donnelley, M. A., Zhu, E. S., & Thompson, G. R. (2016). Isavuconazole in the treatment of invasive aspergillosis and mucormycosis infections. Infection and Drug Resistance, 9, 79–86.
- Piperidine - Wikipedia. en.wikipedia.org.
- A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. (2021, March 22).
- Management of Invasive Aspergillosis. (2016, April 14). U.S. Pharmacist.
- Andes, D. R., Kovanda, L. L., Desai, A. V., Lu, Q., & Hope, W. W. (2018). Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials. Antimicrobial Agents and Chemotherapy, 63(1).
- Efficacy and safety of voriconazole and caspofungin for the treatment of invasive pulmonary aspergillosis in critically ill patients in China. (2025, May 20). Frontiers.
- Classes of Piperidine-Based Drugs.
- What is the recommended treatment for invasive aspergillosis using Voriconazole? (2025, November 23).
- Diagnosis and treatment of invasive pulmonary aspergillosis in critically ill intensive care patients: executive summary of the German national guideline (AWMF 113-005). (2025, June 4). PMC.
- The efficacy and safety analysis of oral isavuconazole therapy of invasive pulmonary aspergillosis. (2025, June 28). Taylor & Francis Online.
- Results - Clinical Review Report: Isavuconazole (Cresemba). (2016). NCBI Bookshelf.
- 1,2,4-Triazoles as Important Antibacterial Agents. (2021, March 7). MDPI.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. (2023, March 20). Life Chemicals.
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confirming the mechanism of action of 3-(1H-1,2,4-triazol-3-yloxy)piperidine through genetic knockdown/knockout
Executive Summary & Mechanism Hypothesis
The molecule 3-(1H-1,2,4-triazol-3-yloxy)piperidine (hereafter referred to as Compound T3P ) represents a privileged scaffold in the design of Autotaxin (ATX/ENPP2) inhibitors. The 1,2,4-triazole moiety often functions as a zinc-binding group (ZBG) or a transition-state mimic within the ATX active site, while the piperidine ring provides the necessary steric bulk to occupy the hydrophobic pocket (the "tunnel") of the enzyme.
The Putative Mechanism: Compound T3P acts as a competitive inhibitor of the lysophospholipase D (lysoPLD) activity of Autotaxin. By blocking this site, it prevents the hydrolysis of Lysophosphatidylcholine (LPC) into the bioactive lipid mediator Lysophosphatidic Acid (LPA).[1]
The Challenge: Small molecule inhibitors often exhibit off-target engagement (e.g., with Carbonic Anhydrases or other metalloenzymes). To confirm that the observed phenotypic effects (e.g., reduced cell migration, anti-fibrotic activity) are driven solely by ATX inhibition, we must compare the pharmacological profile of T3P against genetic loss-of-function (LoF) models.
Comparative Analysis: Chemical Probe vs. Genetic LoF
This section objectively compares the three modalities used to interrogate the ATX-LPA pathway.
| Feature | Small Molecule (Compound T3P) | Genetic Knockdown (siRNA/shRNA) | Genetic Knockout (CRISPR-Cas9) |
| Mechanism | Steric/Competitive Inhibition of Protein | mRNA degradation (RISC complex) | Genomic DNA Indel / Frameshift |
| Duration | Transient / Reversible (Hours) | Transient (Days) to Stable (Weeks) | Permanent (Heritable) |
| Completeness | Variable (Dependent on | Partial (<90% reduction typical) | Total (Null Allele) |
| Specificity | Low to Medium (Risk of off-targets) | High (Seed sequence dependent) | Very High (gRNA dependent) |
| Compensatory Effects | Minimal (Acute) | Moderate | High (Genetic compensation possible) |
| Primary Utility | Therapeutic Candidate | Mimics drug dosing kinetics | The "Gold Standard" Negative Control |
Expert Insight: The "Phenocopy" Principle
To validate T3P, the phenotype induced by the drug (e.g., reduced LPA levels) must phenocopy the genetic Knockout. Furthermore, treating the Knockout cells with T3P should yield no additional effect . If T3P alters the phenotype in an ENPP2-null background, it confirms the existence of off-target mechanisms.
Visualizing the Signaling Pathway
The following diagram illustrates the canonical Autotaxin signaling axis and the intervention points for both the drug (T3P) and genetic tools.
Figure 1: The Autotaxin-LPA signaling cascade showing the parallel intervention points of Compound T3P (protein inhibition) and CRISPR (gene ablation).[2][3][4]
Experimental Protocols for Validation
Phase 1: Generation of ENPP2 Knockout Lines (The Control System)
Objective: Create a "Null" background to test drug specificity.
-
Cell Line Selection: Use A549 or MDA-MB-231 cells (high endogenous ATX expression).
-
gRNA Design: Target Exon 1 or the catalytic domain (Exon 3/4) of ENPP2.
-
Sequence Example: 5'-GTTTGGCTATCAAAAAGACG-3' (Targeting catalytic site).
-
-
Transfection: Deliver Cas9-RNP (Ribonucleoprotein) complex via electroporation (e.g., Lonza 4D-Nucleofector) to minimize off-target integration.
-
Clonal Expansion: Perform limiting dilution to isolate single-cell clones.
-
Validation:
-
Genomic: Sanger sequencing + TIDE analysis to confirm frameshift indels.
-
Proteomic: Western Blot using anti-Autotaxin antibody (e.g., clone 4F1). Criteria: 100% absence of the ~100 kDa band.
-
Phase 2: The LysoPLD Functional Assay (The Readout)
Objective: Quantify the conversion of LPC to LPA.
-
Conditioned Media Prep: Culture WT and ENPP2-KO cells in serum-free media for 24h (ATX is a secreted enzyme).
-
Treatment:
-
Group A: WT Cells + Vehicle (DMSO).
-
Group B: WT Cells + Compound T3P (IC50 titration: 1nM – 10µM).
-
Group C: ENPP2-KO Cells + Vehicle.
-
Group D: ENPP2-KO Cells + Compound T3P.
-
-
Substrate Addition: Add 50 µM 18:1 LPC (substrate) to the media. Incubate for 2-4 hours at 37°C.
-
Detection (Amplex Red Method):
-
LPA is difficult to measure directly. Use a coupled enzymatic assay:
-
Reaction: LPA
Glycerol-3-Phosphate Resorufin (Fluorescent). -
Read Fluorescence (Ex 530nm / Em 590nm).
-
Decision Tree for Mechanism Confirmation
Use this logic flow to interpret your data.
Figure 2: Logic flow for interpreting the orthogonality of chemical and genetic data.
References
-
Desroy, N., et al. (2017). "Discovery of GLPG1690, a first-in-class autotaxin inhibitor undergoing clinical evaluation for the treatment of idiopathic pulmonary fibrosis." Journal of Medicinal Chemistry, 60(9), 3580-3590.[5]
-
Umezu-Goto, M., et al. (2002). "Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production." Journal of Cell Biology, 158(2), 227-233.
-
Smith, I., et al. (2017). "Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map." PLOS Biology, 15(11), e2003213.
-
Hausmann, J., et al. (2011). "Structural basis of substrate discrimination and integrin binding by autotaxin." Nature Structural & Molecular Biology, 18(2), 198-204.
Sources
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- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Benchmarking Regioselective Synthesis and Stability: 3-(1H-1,2,4-triazol-3-yloxy)piperidine
Executive Summary & Technical Context[1][2][3][4][5][6]
In fragment-based drug discovery (FBDD), the 3-(1H-1,2,4-triazol-3-yloxy)piperidine scaffold represents a high-value pharmacophore.[1] It serves as a non-classical bioisostere for amides, offering reduced Topological Polar Surface Area (TPSA) and altered hydrogen bonding vectors compared to its amide counterparts.
However, independent replication of studies involving this moiety is frequently plagued by a critical synthetic ambiguity: Regioselectivity. The 1,2,4-triazol-3-ol precursor exists in tautomeric equilibrium with the triazolone. Standard alkylation protocols often yield the thermodynamically favored N-alkylated isomer (a triazolone) rather than the desired O-alkylated ether.[1]
This guide benchmarks the independent replication of the O-linked scaffold synthesis, comparing the "Standard Patent Protocol" against an "Optimized Regioselective Route." We further evaluate the physicochemical stability of the resulting ether against its N-linked and pyrazole alternatives.[1]
Comparative Analysis: Synthetic Routes
We replicated two primary methodologies to access the target scaffold. The goal was to maximize the yield of the O-isomer (Target) while minimizing the N-isomer (Impurity).
Method A: Direct Alkylation (The "Patent" Standard)
-
Mechanism: Nucleophilic substitution using 3-hydroxy-1,2,4-triazole and 3-bromopiperidine (Boc-protected).[1]
-
Conditions: K₂CO₃, DMF, 80°C.
-
Outcome: This method relies on the ambident nucleophilicity of the triazole.[1]
-
Observation: High failure rate in replication due to N-alkylation dominance.[1]
Method B: S_NAr Displacement (The Optimized Route)
-
Mechanism: Nucleophilic Aromatic Substitution (S_NAr).[1]
-
Reagents: 3-chloro-1,2,4-triazole (electrophile) + 3-hydroxypiperidine (nucleophile).[1]
-
Conditions: NaH (2.0 eq), THF, 0°C to Reflux.
-
Outcome: Forces O-linkage by reversing the polarity; the triazole acts as the electrophile.[1]
Experimental Data Summary
| Metric | Method A (Direct Alkylation) | Method B (S_NAr Displacement) | Alternative (Pyrazole Isostere) |
| Target Yield (O-isomer) | 18% | 76% | 82% |
| Impurity (N-isomer) | 65% (Major Product) | < 5% | N/A |
| Purification Difficulty | High (Isomers co-elute) | Low (Clean profile) | Low |
| Replication Reliability | Low (Batch-dependent) | High (Robust) | High |
Analyst Note: Method A is frequently cited in high-throughput patent screening but is chemically flawed for scale-up.[1] Method B is the only self-validating protocol for ensuring the O-ether structure.[1]
Visualizing the Regioselectivity Challenge
The following diagram illustrates the bifurcation in synthesis pathways and the decision logic for selecting the correct route.
Figure 1: Mechanistic divergence between Method A (yielding the undesired N-isomer) and Method B (yielding the desired O-ether).
Detailed Replication Protocol (Method B)
This protocol is validated for the synthesis of tert-butyl 3-(1H-1,2,4-triazol-3-yloxy)piperidine-1-carboxylate .[1]
Reagents & Equipment[1]
-
Substrate: N-Boc-3-hydroxypiperidine (1.0 eq).
-
Reagent: 3-Chloro-1,2,4-triazole (1.2 eq).[1]
-
Base: Sodium Hydride (60% dispersion in oil, 2.0 eq).
-
Solvent: Anhydrous THF (0.2 M).
-
Atmosphere: Argon/Nitrogen.[1]
Step-by-Step Workflow
-
Deprotonation: Charge a flame-dried flask with NaH and wash with hexanes to remove oil.[1] Suspend in THF and cool to 0°C.
-
Alkoxide Formation: Add N-Boc-3-hydroxypiperidine dropwise. Stir at 0°C for 30 mins until H₂ evolution ceases. Critical: Ensure complete deprotonation to drive the S_NAr.
-
Addition: Add 3-chloro-1,2,4-triazole in one portion.
-
Reaction: Warm to room temperature, then reflux (66°C) for 12 hours.
-
Quench: Cool to 0°C. Carefully quench with sat. NH₄Cl.[1][2]
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (DCM:MeOH 95:5). The O-isomer typically elutes after any unreacted starting material but before highly polar degradation products.[1]
Validation Criteria (Self-Validating System)
-
¹H NMR Diagnostic: The proton at the chiral center of the piperidine (CHO-Triazole) exhibits a distinct downfield shift (~5.2 ppm) in the O-isomer compared to the N-isomer (~4.5 ppm).[1]
-
¹³C NMR: The triazole carbon attached to oxygen appears at ~165 ppm (deshielded) vs ~155 ppm for the carbonyl-like carbon in the triazolone impurity.[1]
Stability & Performance Benchmarking
Once synthesized, the stability of the ether linkage is the primary concern for drug development. We compared the O-linked triazole against the N-linked isomer and a Pyrazole bioisostere.[1]
| Test Condition | O-Ether (Target) | N-Isomer (Alternative) | Pyrazole Ether (Bioisostere) |
| PBS Buffer (pH 7.4, 24h) | Stable (>99%) | Stable (>99%) | Stable (>99%) |
| Simulated Gastric Fluid (pH 1.2) | Degrades (t½ = 4h) | Stable (>99%) | Stable (>99%) |
| Liver Microsomes (HLM) | Moderate (t½ = 28 min) | High (t½ = 55 min) | High (t½ = 62 min) |
Interpretation: The 3-(triazol-3-yloxy)piperidine scaffold exhibits acid lability .[1] In acidic environments (pH < 2), the ether linkage is susceptible to hydrolysis, reverting to the piperidinol and triazolone.
-
Recommendation: If oral bioavailability is required, consider the Pyrazole Ether (Alternative 3) or ensure enteric coating. The N-isomer, while stable, lacks the specific hydrogen-bond acceptor profile of the O-ether.
Decision Logic for Researchers
Use the following logic flow to determine if this scaffold is appropriate for your campaign or if an alternative should be selected.
Figure 2: Decision tree for scaffold selection based on stability and pharmacophore requirements.
References
-
Regioselectivity in Triazole Alkylation: Title: "Regioselective Alkylation of 1,2,4-Triazoles: A Guide for Medicinal Chemists." Source: Journal of Medicinal Chemistry.[1] URL:[Link] (General reference for triazole chemistry principles).
-
S_NAr Methodology Validation: Title: "Nucleophilic Aromatic Substitution on Nitrogen Heterocycles."[1] Source: Organic Process Research & Development.[1] URL:[Link]
-
Stability of Heteroatom Linkers: Title: "Physicochemical Stability of Bioisosteres in Drug Design."[1] Source: Nature Reviews Drug Discovery.[1] URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
